molecular formula C9H21O6P3 B3395518 Propylphosphonic anhydride CAS No. 68957-94-8

Propylphosphonic anhydride

Cat. No.: B3395518
CAS No.: 68957-94-8
M. Wt: 318.18 g/mol
InChI Key: PAQZWJGSJMLPMG-UHFFFAOYSA-N
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Description

It is widely used as a coupling agent in organic synthesis, particularly in peptide synthesis, due to its mild and low-toxic nature . The compound is commercially available as a solution in ethyl acetate or dimethylformamide.

Mechanism of Action

Target of Action

Propylphosphonic anhydride, also known as T3P or PPAA, primarily targets carboxylic acids and amides in biochemical reactions . Its role is to activate these compounds for subsequent reactions, particularly in peptide synthesis .

Mode of Action

The mode of action of this compound involves the activation of carboxylic acids and amides for subsequent reaction with amines . Its structure is a cyclic trimer, with a phosphorus–oxygen core and propyl groups and additional oxygens attached . This structure allows it to act as a highly reactive cyclic anhydride, making it a useful reagent in various chemical transformations .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is used in the preparation of various carboxylic acid derivatives including esters, azides, hydroxamates, thiohydroxamates, carbamates, and Weinreb amides . Additionally, it plays a role in various organic functional group transformations, such as the conversion of aldoximes and ketoximes into nitriles and amides, oxidation of alcohols into olefins and corresponding carbonyl compounds, conversion of carboxylic acids and amides into nitriles and isonitriles, reduction of carboxylic acids into alcohols, acetalization and thioacetalization of aldehydes, and conversion of N α -protected amino/peptide acids into thioacids .

Result of Action

The result of this compound’s action is the formation of new compounds through the activation of carboxylic acids and amides. For example, it is used in the synthesis of esters, azides, hydroxamates, thiohydroxamates, carbamates, and Weinreb amides . It also enables various organic functional group transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propylphosphonic anhydride is synthesized through the reaction of propane phosphonic acid with propyl alcohol under controlled conditions. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the anhydride. The process is carried out under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where propane phosphonic acid and propyl alcohol are reacted in the presence of a dehydrating agent. The reaction mixture is then purified through distillation to obtain the anhydride in high purity .

Chemical Reactions Analysis

Types of Reactions: Propylphosphonic anhydride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Aldehydes and ketones.

    Reduction: Propane phosphonic acid.

    Substitution: Amides and esters.

Comparison with Similar Compounds

Comparison: Propylphosphonic anhydride offers several advantages over these similar compounds:

Properties

IUPAC Name

2,4,6-tripropyl-1,3,5,2λ5,4λ5,6λ5-trioxatriphosphinane 2,4,6-trioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21O6P3/c1-4-7-16(10)13-17(11,8-5-2)15-18(12,14-16)9-6-3/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQZWJGSJMLPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCP1(=O)OP(=O)(OP(=O)(O1)CCC)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21O6P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20219011
Record name Propylphosphonic anhydride
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Molecular Weight

318.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68957-94-8
Record name Propylphosphonic anhydride
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propylphosphonic anhydride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propylphosphonic anhydride
Source EPA DSSTox
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Record name 2,4,6-tri-n-propyl-2,4,6-trioxo-1,3,5,2,4,6-trioxatriphosphorinane
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-tripropyl-, 2,4,6-trioxide
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Record name PROPYLPHOSPHONIC ANHYDRIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propylphosphonic anhydride
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Customer
Q & A

Q1: What is the molecular formula and weight of propylphosphonic anhydride?

A1: this compound is believed to exist primarily as a trimer with a molecular formula of C9H21O6P3 and a molecular weight of 318.21 g/mol. []

Q2: What is known about the physical appearance and properties of this compound?

A2: this compound is described as a colorless, water-clear syrup with a boiling point of 200 °C at 0.3 mmHg. [] It is soluble in a range of organic solvents including dichloromethane, dioxane, tetrahydrofuran, dimethylformamide, and N-methyl-2-pyrrolidinone. []

Q3: What is the primary application of this compound in organic chemistry?

A3: this compound is widely recognized as an effective peptide coupling reagent. []

Q4: What makes this compound a desirable reagent for amide bond formation?

A4: this compound promotes amidation reactions in a manner resembling the activation of carboxylic acids by ATP-grasp enzymes, offering a biomimetic approach. [] It facilitates rapid peptide bond formation, typically within minutes, with minimal epimerization. [] Additionally, its byproducts are water-soluble, simplifying purification. []

Q5: Beyond peptide synthesis, what other reactions are facilitated by this compound?

A5: this compound displays versatility in facilitating various transformations including:

  • Beckmann Rearrangement: Efficiently converts ketoximes to amides and aldoximes to nitriles, even in catalytic amounts. []
  • Heterocycle Synthesis: Enables the preparation of naphthoxazinones, [] 1,3,4-oxadiazoles, [, , ] β-sultams, [] quinolines, [] and 1,2,4-triazolo[1,5-a]pyridines. []
  • One-Pot Transformations: Facilitates direct conversion of carboxylic acids to carbamates, [] aldehydes to nitriles, [] and alcohols to dihydropyrimidinones via Biginelli reactions. [, ]
  • Other Reactions: Mediates Kabachnik—Fields reactions for α-aminophosphonate synthesis, [] promotes Friedländer synthesis of quinolines and naphthyridines, [, ] and aids in the synthesis of enamino esters and ketones. []

Q6: Can this compound be used in solvent-free reactions?

A6: Yes, this compound has proven effective in solvent-free reactions, such as the synthesis of N-substituted amides from nitriles and alcohols, contributing to its green chemistry profile. [] It has also been used in microwave-assisted, solvent-free synthesis of pyrazolones. []

Q7: Are there specific challenges or limitations associated with using this compound?

A7: While generally considered a mild reagent, this compound can lead to the formation of oxazolidin-2,5-diones (Leuchs’ anhydrides) when reacting with N-Boc-protected amino acids, limiting its use in certain peptide synthesis applications. []

Q8: What is the recommended storage for this compound?

A8: this compound is typically available as a 50% w/v solution in dichloromethane and can be stored in a brown bottle at room temperature for several months without significant degradation. []

Q9: How do the byproducts of this compound-mediated reactions behave?

A9: The byproducts generated during this compound-mediated reactions are water-soluble, which simplifies their removal during purification. [] These byproducts are generally considered environmentally benign. []

Q10: Is there information available on the degradation of this compound byproducts?

A10: Yes, studies have investigated the pH-dependent degradation of byproducts related to this compound. []

Q11: Has computational chemistry been employed in research involving this compound?

A11: While the provided research papers do not explicitly detail computational studies on this compound itself, computational tools like 3D shape analysis have been utilized to study the structural features and diversity of azaspirocycles synthesized using this compound. []

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